Thyroxamine

Description

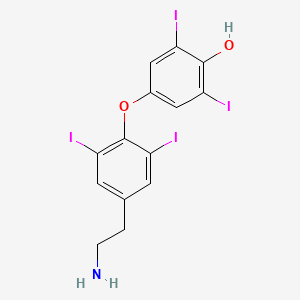

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11I4NO2/c15-9-5-8(6-10(16)13(9)20)21-14-11(17)3-7(1-2-19)4-12(14)18/h3-6,20H,1-2,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRKJTPVKAFIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11I4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189230 | |

| Record name | Thyroxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3571-49-1 | |

| Record name | Thyroxamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thyroxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THYROXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21R0Z63YKK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Thyronamine Biosynthesis and Metabolic Transformations

Endogenous Pathways of Thyronamine (B1227456) Synthesis

The formation of thyronamines within biological systems involves specific enzymatic processes that modify the structure of thyroid hormones.

The primary step in the formation of thyronamines from thyroid hormones is decarboxylation, which entails the removal of the carboxyl group from the alanine (B10760859) side chain of the thyroid hormone molecule. acs.orgoncohemakey.comclinicalgate.comnih.gov This process transforms the amino acid structure of thyroid hormones into amine derivatives. oncohemakey.comclinicalgate.com Thyroxamine (T4AM) is theoretically a component of this family of compounds, derived from thyroxine (T4) through decarboxylation. acs.orgucl.ac.uk The biosynthesis of 3-iodothyronamine (B1242423) (3-T1AM), another significant thyronamine, from T4 has been proposed to proceed via intermediate metabolites such as 3,5-diiodothyronine (B1216456) (3,5-T2) and 3,5-diiodothyronamine (3,5-T2AM), involving both deiodinases and the enzyme ornithine decarboxylase (ODC). scispace.com In vitro experiments suggest that the deiodination of T4AM can lead to the production of 3-T1AM. scispace.com

Decarboxylation is a fundamental biochemical reaction in human physiology. researchgate.net Aromatic L-amino acid decarboxylase (AADC) has been historically considered a potential enzyme involved in the decarboxylation of thyroid hormones, a hypothesis dating back to 1974. researchgate.net More recently, ornithine decarboxylase (ODC) has been identified as possessing thyroid hormone decarboxylating enzyme activity. scispace.com This finding supports the conversion of 3,5-T2 to 3,5-T2AM, particularly in tissues like the intestine, which expresses ODC. scispace.com

Theoretically, thyronamines are understood to originate from thyroid hormones through a combination of deiodination and decarboxylation reactions. researchgate.netnih.gov For instance, 3-iodothyronamine (T1AM) could theoretically be generated from thyroxine (T4) through enzymatic decarboxylation followed by deiodination. researchgate.netnih.gov Thyronamines share structural similarities with thyroid hormones; T1AM, for example, possesses a carbon skeleton identical to that of T4, differing primarily in its iodine content and the absence of the carboxyl group. researchgate.netnih.gov The conversion of T4 to this compound is considered a minor metabolic pathway. ucl.ac.uk

Enzymatic Systems Facilitating Thyronamine Generation

Post-Synthetic Metabolic Processing of Thyronamines

Once synthesized, thyronamines undergo further metabolic transformations, primarily through deiodination and other enzymatic modifications.

Thyronamines are subject to rapid metabolism by various enzyme systems, including deiodinases. core.ac.uk The three isoforms of iodothyronine deiodinases (Dio1, Dio2, and Dio3) are known to catalyze the removal of iodine atoms from their substrates, a process that extends to thyronamines. nih.govnih.gov Each deiodinase isozyme exhibits a unique substrate specificity in these reactions. nih.govnih.govoup.com

Table 1: Deiodination Reactions of Thyronamines by Deiodinase Isozymes

| Deiodinase Isozyme | Thyronamine Substrates | Deiodination Site | Inhibitor Sensitivity |

| Dio1 | 3,3′,5′-triiodothyronamine (rT3AM), 3′,5′-diiodothyronamine (3′,5′-T2AM), 3,3′-diiodothyronamine (3,3′-T2AM), 3,5,3′-triiodothyronamine (T3AM), 3,5-diiodothyronamine (3,5-T2AM) nih.govnih.gov | Phenolic ring (rT3AM, 3′,5′-T2AM, 3,3′-T2AM); Tyrosyl ring (T3AM, 3,5-T2AM) nih.govnih.gov | Inhibited by 6n-propyl-2-thiouracil (PTU) nih.govnih.gov |

| Dio2 | rT3AM, 3′,5′-T2AM nih.govnih.govoup.com | Phenolic ring nih.govnih.govoup.com | PTU-insensitive nih.govnih.govoup.com |

| Dio3 | All thyronamines with tyrosyl ring iodine atoms nih.govnih.govoup.com | 5(3)-deiodination (tyrosyl ring) nih.govnih.govoup.com | - |

Beyond deiodination, thyronamines also undergo other metabolic processes. They serve as substrates for sulfotransferase enzymes, and they can be converted into thyroacetic acids through the activity of amine oxidases. nih.govoup.comscispace.com

3-Iodothyronamine (3-T1AM) and thyronamine (T0AM) are both endogenous thyronamines, with T0AM being the iodine-free form. wikipedia.orgresearchgate.netnih.gov The conversion of 3-T1AM to T0AM would necessarily involve deiodination. Research indicates that deiodinases play a role in thyronamine biosynthesis and metabolism, catalyzing the removal of iodine atoms. nih.govnih.gov Specifically, Dio3 deiodinates thyronamines that possess iodine atoms on their tyrosyl ring, while Dio1 and Dio2 deiodinate at the phenolic rings. nih.govnih.govoup.com As 3-T1AM is described as the "last iodinated thyronamine produced by thyroid hormone metabolism," further deiodination would lead to the uniodinated thyronamine (T0AM). frontiersin.org

Deiodination Reactions and Thyronamine Derivatives

Role of Deiodinases in Thyronamine Metabolism

Iodothyronine deiodinases (Dio1, Dio2, and Dio3) are selenoproteins that play a pivotal role in controlling the systemic and local availability of thyroid hormones by catalyzing the reductive removal of iodine wikipedia.orgfishersci.cafishersci.cafishersci.co.uk. Beyond their established roles in TH activation and inactivation, deiodinases have been identified as isozyme-specific substrates for thyronamines, strongly supporting their involvement in thyronamine biosynthesis and metabolism nih.govwikipedia.orgfishersci.comnih.govfishersci.cafishersci.canih.govnih.gov.

Research has demonstrated that all three deiodinase isoforms catalyze thyronamine deiodination reactions, each exhibiting a unique substrate specificity fishersci.canih.gov. Dio1, for instance, performs both phenolic and tyrosyl ring deiodination. It has been observed to deiodinate 3,3',5'-triiodothyronamine (rT3AM), 3',5'-diiodothyronamine (3',5'-T2AM), and 3,3'-diiodothyronamine (3,3'-T2AM) at the phenolic ring, and 3,5,3'-triiodothyronamine (T3AM) and 3,5-diiodothyronamine (3,5-T2AM) at the tyrosyl ring. These Dio1-mediated reactions are completely inhibited by 6n-propyl-2-thiouracil (PTU) fishersci.canih.gov. Dio2 also deiodinates rT3AM and 3',5'-T2AM at the phenolic rings, but in a PTU-insensitive manner. Furthermore, Dio3-containing preparations have been shown to 5(3)-deiodinate all thyronamines possessing iodine atoms in the tyrosyl ring fishersci.canih.gov.

The following table summarizes the observed deiodination activities of different Dio isoforms with various thyronamine substrates:

| Deiodinase Isozyme | Thyronamine Substrates | Deiodination Type | PTU Sensitivity | Reference |

| Dio1 | rT3AM, 3',5'-T2AM, 3,3'-T2AM | Phenolic ring | Inhibited | fishersci.canih.gov |

| T3AM, 3,5-T2AM | Tyrosyl ring | Inhibited | fishersci.canih.gov | |

| Dio2 | rT3AM, 3',5'-T2AM | Phenolic ring | Insensitive | fishersci.canih.gov |

| Dio3 | Thyronamines with tyrosyl ring iodine atoms | 5(3)-deiodination | Not specified | fishersci.canih.gov |

Sulfation Pathways and Enzyme Specificity

Sulfation is recognized as a significant metabolic pathway for thyronamines, contributing to the termination of their physiological actions thegoodscentscompany.comnih.govnih.govnih.gov. This process is catalyzed by cytosolic sulfotransferases (SULTs), a family of phase II drug-metabolizing enzymes that conjugate sulfate (B86663) groups to various endogenous compounds, including monoamine neurotransmitters and thyroid hormones thegoodscentscompany.comnih.govnih.gov. The sulfation of the 4'-hydroxyl group of thyronamines is particularly important in their metabolism nih.gov.

Contribution of Sulfotransferases (SULTs) to Thyronamine Metabolism

Studies on human liver SULTs have provided detailed insights into their specificity and contribution to thyronamine metabolism. Several SULT isoforms, including SULT1A1, SULT1A3, and SULT1E1, demonstrate activity towards thyronamines thegoodscentscompany.comnih.govnih.gov.

Among the thyronamines tested, T1AM consistently showed the highest SULT activity in human liver preparations thegoodscentscompany.comnih.govnih.gov. Specifically, expressed SULT1A3 exhibited the greatest activity with T0AM, T1AM, and T3AM. In contrast, SULT1A1 displayed similar activity predominantly with T3AM. While SULT1E1 showed detectable, albeit low, activity with all tested thyronamine substrates thegoodscentscompany.comnih.govnih.gov. The higher expression of SULT1A1 in the liver may also contribute to its role in T3AM sulfation, aligning with its known function in T3 sulfation thegoodscentscompany.com.

The following table summarizes the relative activities of key SULT isoforms with various thyronamine substrates:

| SULT Isoform | Thyronamine Substrates with Greatest Activity | Thyronamine Substrates with Similar Activity | Thyronamine Substrates with Low Activity | Reference |

| SULT1A3 | T0AM, T1AM, T3AM | - | - | thegoodscentscompany.comnih.govnih.gov |

| SULT1A1 | - | T3AM | T1AM (limited) | thegoodscentscompany.comnih.govnih.gov |

| SULT1E1 | - | - | T0AM, T1AM, T3AM | thegoodscentscompany.comnih.govnih.gov |

Regulation of Thyronamine Physiological Effects via Sulfation

The sulfation of thyronamines is a critical mechanism for attenuating and regulating their physiological effects thegoodscentscompany.comnih.govnih.gov. Thyronamines are known for their rapid, non-genomic actions, such as inducing hypothermia and decreasing cardiac output and heart rate thegoodscentscompany.comnih.govnih.gov. These effects are typically attenuated within 1 to 4 hours, and sulfation is considered a primary mechanism for this termination of action thegoodscentscompany.comnih.gov. By inactivating these compounds through the addition of a sulfate group, SULTs play a vital role in controlling the potency and duration of endogenous thyronamine effects thegoodscentscompany.com.

Amine Oxidase-Mediated Conversion to Thyroacetic Acids

In addition to sulfation, thyronamines undergo oxidative deamination, leading to their conversion into corresponding thyroacetic acids uni.lunih.govnih.govresearchgate.netresearchgate.net. This conversion appears to be a very efficient metabolic pathway, occurring both in vitro and in vivo nih.govresearchgate.net.

The enzymes primarily responsible for this transformation are monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO) nih.govuni.lufishersci.comresearchgate.netresearchgate.net. These promiscuous enzymes prefer primary amine substrates and catalyze the oxidation of the ethylamine (B1201723) side chain of thyronamines into an aldehyde intermediate. Subsequently, aldehyde dehydrogenase (ALDH), a universally distributed NAD-dependent enzyme, oxidizes this aldehyde to form the carboxylic acid, thus yielding the thyroacetic acid. For instance, T1AM is robustly converted to 3-iodothyroacetic acid (TA1), and T3AM is converted into 3,5,3'-triiodothyroacetic acid (Triac), which is a known active metabolite of T3 nih.govresearchgate.net. In vivo studies have shown that TA1 is a major metabolite of T1AM, indicating the significance of this oxidative deamination pathway in thyronamine catabolism.

Molecular and Cellular Mechanisms of Thyronamine Action

Thyronamines exert their biological effects through intricate molecular and cellular mechanisms, primarily involving interactions with G protein-coupled receptors (GPCRs), modulation of intracellular ion homeostasis, and influences on protein kinase activity.

G Protein-Coupled Receptor Mediated Signaling (Gαs, Gαi)

Thyronamines, notably 3-iodothyronamine (B1242423) (T1AM) and thyronamine (B1227456) (T0AM), function as ligands for trace amine-associated receptors (TAARs), with TAAR1 being a prominent target. oup.comoup.comwikipedia.orgfrontiersin.orgbioscientifica.comnih.gov TAAR1 is a G protein-coupled receptor (GPCR) that, upon activation by T1AM, primarily signals through Gαs proteins. wikipedia.orgnih.govfrontiersin.orguniprot.org This Gαs coupling leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. wikipedia.orgnih.govfrontiersin.orguniprot.org

Beyond TAAR1, T1AM has been shown to interact with other TAAR subtypes, such as TAAR5, and with adrenergic receptors, particularly the α2A adrenergic receptor (Adra2A). oup.comfrontiersin.orgbioscientifica.comnih.gov Adra2A is recognized as a Gαi-coupled receptor. oup.com The interplay between Gαs-coupled TAAR1 and Gαi-coupled Adra2A is hypothesized to contribute to the diverse effects of T1AM, including its modulation of carbohydrate metabolism. oup.com Furthermore, activation of TAAR1 in systems co-expressing TAAR1 and Gq-Gα16 signaling proteins has been linked to the mobilization of intracellular calcium. frontiersin.orgnih.gov

Table 1: Thyronamine Interaction with G Protein-Coupled Receptors

| Receptor Type | Thyronamine Ligand | G-Protein Coupling | Downstream Effect | Source |

| Trace Amine-Associated Receptor 1 (TAAR1) | T1AM, T0AM | Gαs | Increase in cyclic AMP (cAMP) levels | wikipedia.orgnih.govfrontiersin.orguniprot.org |

| α2A Adrenergic Receptor (Adra2A) | T1AM | Gαi | Inhibition of adenylate cyclase (implied) | oup.commdpi.com |

| TAAR1 (with Gq-Gα16) | T1AM | Gq-Gα16 | Mobilization of intracellular calcium | frontiersin.orgnih.gov |

Modulation of Intracellular Ion Homeostasis (Calcium, Potassium)

Thyronamines significantly modulate intracellular ion homeostasis, particularly affecting calcium and potassium dynamics. oup.comfrontiersin.orgnih.govfrontiersin.orgnih.gov In adult rat cardiomyocytes, exposure to 20 µM T1AM results in a substantial reduction in the amplitude and duration of depolarization-induced calcium transients. oup.comnih.gov This effect is potentially attributable to an increased diastolic calcium leak from the sarcoplasmic reticulum (SR), which can lead to a depletion of the SR calcium pool. unipi.itnih.gov While T1AM does not impact the peak density of calcium currents, it does alter the inactivation kinetics of L-type calcium channels (ICa-L). nih.gov

Beyond calcium, T1AM influences potassium currents. It has been observed to inhibit the transient outward (Ito) current and the inward rectifier (IK1) current in cardiomyocytes. oup.comunipi.itnih.govnih.gov These modulations of potassium channels are believed to contribute to the observed changes in action potential duration. oup.comunipi.itnih.govnih.gov Recent research has also identified non-selective cation channels, specifically transient receptor potential channel melastatin 8 (TRPM8) and transient receptor potential vanilloid 1 (TRPV1), as novel targets for T1AM, leading to an increase in intracellular Ca2+ levels. frontiersin.orgmdpi.comfrontiersin.org

Effects on Protein Kinase Activity

The action of thyronamines involves the modulation of protein kinase activity. Evidence suggests that changes in tyrosine phosphorylation play a crucial role in the cardiac effects mediated by thyronamines. nih.gov T1AM has been shown to induce TAAR1-dependent tyrosine hydroxylase (TH) phosphorylation in mouse dorsal striatum slices. wikipedia.org This phosphorylation, in turn, appears to be mediated by CaMKII and protein kinase A (PKA) signaling pathways. wikipedia.org

In cardiomyocytes, T1AM treatment leads to a marked increase in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). researchgate.net The inhibition of this ERK phosphorylation by a MEK inhibitor has been shown to abolish T1AM-induced hypothermia and the increase in B-type natriuretic peptide (BNP) expression. researchgate.net Furthermore, in the context of TAAR1-D2R heteromerization, TAAR1 stimulation has been observed to trigger β-arrestin2 recruitment and subsequently silence the GSK3β cascade via Akt and GSK3β. frontiersin.orgnih.gov Conversely, TAAR1 activation, when leading to decreased cAMP accumulation in specific contexts, has been associated with reduced phosphorylation of downstream effector proteins like ERK1/2 and CREB. frontiersin.orgnih.gov

Cellular Responses and Physiological Implications at the Microscopic Level

The molecular interactions of thyronamines translate into significant cellular responses, with notable implications at the microscopic level in specific tissues.

Pancreatic Beta-Cell Insulin (B600854) Secretion Regulation

Thyronamines can influence glucose metabolism, with T1AM notably capable of inducing hyperglycemia. oup.combioscientifica.commdpi.comfrontiersin.org In in vitro studies using primary murine and human pancreatic β-cells, T1AM has been observed to inhibit glucose-stimulated insulin release. oup.commdpi.com This inhibitory effect is sensitive to Bordetella pertussis toxin (PTX), indicating mediation through a Gαi-coupled receptor, which has been identified as the α2A-adrenergic receptor (Adra2A). oup.commdpi.com Further supporting this mechanism, T1AM did not induce hyperglycemia in Adra2A-null mice or when Adra2A was blocked by specific antagonists such as yohimbine. oup.commdpi.com

Interestingly, in MIN6 insulinoma cells, which exhibit a different expression ratio of TAAR1 to Adra2 compared to murine islets, T1AM stimulated insulin secretion. This effect was potentiated by PTX or yohimbine. oup.com These findings suggest a complex regulatory model where T1AM might activate insulin secretion via Gαs-coupled TAAR1 and simultaneously inhibit it via Gαi-coupled Adra2A, with the dominant effect depending on the relative expression levels of these receptors in different pancreatic β-cell types. oup.com Additionally, low nanomolar concentrations of T1AM (10 nM) in MIN6 cells have been shown to reduce insulin secretion by decreasing mitochondrial ATP production. mdpi.com The degradation of T1AM by mitochondrial monoamine oxidase (MAO-B) to form 3-iodothyroacetic acid (TA1) and hydrogen peroxide (H2O2) also contributes to its influence on insulin release. frontiersin.org

Table 2: Thyronamine Effects on Pancreatic Beta-Cells

| Cell Model / Condition | Thyronamine (T1AM) Effect | Proposed Mechanism / Receptor | Source |

| Primary murine/human β-cells (in vitro) | Inhibits glucose-stimulated insulin release | Gαi-coupled Adra2A | oup.commdpi.com |

| MIN6 insulinoma cells | Stimulates insulin secretion | Gαs-coupled TAAR1 | oup.com |

| MIN6 insulinoma cells (10 nM T1AM) | Reduces insulin secretion | Decreased mitochondrial ATP production | mdpi.com |

| Mice (in vivo) | Induces hyperglycemia | Adra2A-dependent | oup.commdpi.com |

Cardiomyocyte Electrophysiological Alterations

Thyronamines exert significant effects on cardiac function at the cellular level. T1AM is known to produce negative inotropic (decreased contractility) and chronotropic (decreased heart rate) effects in isolated rat hearts. oup.comunipi.itnih.govnih.govresearchgate.net In cultured rat cardiomyocytes, T1AM treatment leads to decreased cellular shortening and a prolonged action potential duration. unipi.itnih.govresearchgate.net

Table 3: Thyronamine Effects on Cardiomyocytes

| Effect | Thyronamine (T1AM) Concentration | Mechanism / Associated Change | Source |

| Decreased cellular shortening | 20 µM | Modulation of calcium transients | unipi.itnih.govresearchgate.net |

| Prolonged action potential duration | 20 µM | Inhibition of Ito and IK1 currents | unipi.itnih.govresearchgate.net |

| Reduced calcium transient amplitude/duration | 20 µM | Increased diastolic SR calcium leak (proposed) | oup.comnih.gov |

| Negative inotropic effect | Micromolar range | Modulation of ionic homeostasis | oup.comunipi.itnih.govnih.govresearchgate.net |

| Negative chronotropic effect | Micromolar range | Modulation of ionic homeostasis | oup.comunipi.itnih.govnih.govresearchgate.net |

| Cardioprotection (ischemia-reperfusion) | Not specified | Possible mediation via protein kinase C and mitochondrial pathway | researchgate.net |

Hepatic and Myocardial Mitochondrial Oxidative Capacity

Thyronamines (TAMs), including thyronamine (T0AM) and 3-iodothyronamine (T1AM), represent a distinct class of endogenous signaling molecules derived from thyroid hormones through decarboxylation and deiodination. These compounds are found in various tissues, including the liver and heart, and exert significant, often opposing, effects on metabolic processes compared to classical thyroid hormones like triiodothyronine (T3) and thyroxine (T4). A crucial area of their action involves the modulation of mitochondrial oxidative capacity in key metabolic organs such as the liver and myocardium. nih.govwikipedia.orguni.lusigmaaldrich.com

Hepatic Mitochondrial Oxidative Capacity

Research indicates that thyronamines, particularly T1AM and T0AM, directly influence the oxidative capacity of hepatic mitochondria. Studies using isolated rat liver mitochondria have shown that the addition of T1AM and T0AM can reduce the rate of oxygen consumption while simultaneously increasing the release of reactive oxygen species (ROS), specifically hydrogen peroxide (H2O2). uni.lusigmaaldrich.comontosight.ai This observed reduction in oxygen consumption suggests a decrease in the electron flow rate along the respiratory chain. The mechanism proposed for this effect involves a partial block at Complex III of the electron transport chain, a site near the action of antimycin A. sigmaaldrich.comontosight.ai

The production of H2O2 in the presence of thyronamines is also influenced by monoamine oxidases (MAO), which are located in the outer mitochondrial membrane and can oxidize biogenic amines, leading to H2O2 formation. Evidence suggests that T0AM may be a more effective substrate for MAO compared to T1AM, resulting in higher H2O2 production rates with T0AM exposure. sigmaaldrich.com These effects are observed at concentrations of thyronamines comparable to those found endogenously in hepatic tissue, suggesting their physiological relevance as modulators of thyroid hormone action on mitochondrial function. uni.lusigmaaldrich.com

The concentration of T1AM in rat liver tissue has been reported to be significantly higher than in serum, indicating a substantial intracellular presence that allows for direct mitochondrial interaction. uni.lu

Table 1: Representative Tissue Concentrations of 3-Iodothyronamine (T1AM) in Rodents

| Tissue (Rodent) | Concentration (pmol/g wet weight or pmol/mL) | Reference |

| Liver (Rat) | 92.92 ± 28.46 pmol/g | uni.lu |

| Kidney (Rat) | 36.08 ± 10.42 pmol/g | uni.lu |

| Serum (Rodent) | 0.3 ± 0.03 pmol/mL | uni.lu |

(Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering.)

Myocardial Mitochondrial Oxidative Capacity

A key intracellular target for T1AM in cardiomyocytes is the mitochondrial F0F1-ATP synthase. Kinetic analyses have revealed a dual effect of T1AM on this enzyme: at low nanomolar concentrations, T1AM can increase ADP-stimulated mitochondrial respiration, suggesting an activation of F0F1-ATP synthase, possibly by displacing endogenous inhibitory factor 1 (IF1). Conversely, at higher concentrations, T1AM can inhibit the enzyme's activity. uni.lunih.gov This biphasic effect highlights the complex regulatory role of T1AM in cellular bioenergetics within the heart. The endogenous concentration of T1AM in cardiac tissue has been noted to exceed that of T3 by approximately 10-fold, suggesting its significant local influence on cardiac function. nih.gov

Table 2: Effects of Thyronamines on Cardiac Function and Mitochondrial Respiration

| Compound | Model System | Effect on Cardiac Function | Effect on Oxygen Consumption | Proposed Mechanism / Target | Reference |

| 3-T1AM | Isolated perfused rat hearts | Decreased contractility | Decreased at 25 μM | F0F1-ATP synthase modulation | nih.govnih.gov |

| T0AM | Perfused, denervated rat heart | Negative inotropic (IC50 83 μM) | Not specified directly | Not specified directly | nih.gov |

(Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering.)

The intricate interactions of thyronamines with hepatic and myocardial mitochondria underscore their role as important modulators of cellular energy metabolism, often operating through mechanisms distinct from, and sometimes antagonistic to, those of classical thyroid hormones.

Physiological and Biochemical Roles of Thyronamines in Biological Systems

Cardiovascular System Modulation

Influence on Cardiac Contractility and Heart Rate

Thyronamines, particularly 3-iodothyronamine (B1242423) (3-T1AM), exert significant effects on cardiovascular function, primarily characterized by negative inotropic and chronotropic actions. In isolated working rat hearts and cardiomyocytes, 3-T1AM has been shown to produce a reversible, dose-dependent decrease in cardiac output and an independent negative chronotropic effect. wikipedia.orgmdpi.comwikipedia.orgwikipedia.org For instance, concentrations of 3-T1AM at 19, 25, and 38 µM resulted in approximately 27%, 51%, and 65% decreases in cardiac output, respectively. wikipedia.org These cardiac effects are distinct from those of traditional thyroid hormones, which typically enhance cardiac function. mdpi.com The mechanism of action involves interactions with TAAR1 and potentially other TAAR subtypes, as well as alpha2A adrenergic receptors. nih.govnih.govwikipedia.org Early research also suggested that thyronamine (B1227456) (T0AM) can act as a sympathomimetic agent, largely due to catecholamine release, producing potent hemodynamic effects, though a small direct inotropic effect persists even with adrenergic and parasympathetic blockade.

Table 1: Influence of 3-Iodothyronamine (3-T1AM) on Cardiac Output in Isolated Rat Hearts

| 3-T1AM Concentration (µM) | Decrease in Cardiac Output (%) | Reference |

| 19 | 27 ± 5 | wikipedia.org |

| 25 | 51 ± 3 | wikipedia.org |

| 38 | 65 ± 2 | wikipedia.org |

Myocardial Ischemic Injury Resistance

Thyronamines, particularly 3-iodothyronamine (3-T1AM), have demonstrated cardioprotective effects, especially against myocardial ischemia-reperfusion injury (MIRI). mdpi.com Studies have shown that pretreatment with 3-T1AM can reduce the size of myocardial infarction and inhibit apoptosis of myocardial cells induced by ischemia-reperfusion. This protective effect has been observed at physiological concentrations of 3-T1AM in isolated rat heart models of ischemia-reperfusion injury. The mechanism is thought to involve the Akt/FoxO1 signaling pathway, where 3-T1AM treatment can reduce the expression of Glut1, pFoxO1, and Akt, while increasing FoxO1 and PPARα expression. This suggests that 3-T1AM may play a role in modulating intracellular calcium homeostasis, contributing to its protective actions.

Thermoregulatory Processes

Thyronamines play a significant role in thermoregulatory processes, notably by inducing a rapid and profound reduction in body temperature. wikipedia.orgwikipedia.org This effect is in direct contrast to the thermogenic actions of traditional thyroid hormones.

Induction of Hypothermia

Administration of thyronamines, such as 3-iodothyronamine (3-T1AM) and thyronamine (T0AM), to rodents leads to a rapid and transient decrease in body temperature, often within minutes. nih.govwikipedia.orgwikipedia.org This hypothermic effect is dose-dependent and has been observed in various animal models, including mice, rats, and Djungarian hamsters. wikipedia.org

The mechanism underlying 3-T1AM-induced hypothermia is complex and appears to be largely independent of TAAR1 activation, as it has been reproduced in TAAR1 knockout mice. nih.gov Research indicates that the rapid loss in body temperature is a consequence of peripheral vasodilation and subsequent heat loss, particularly over the tail surface in mice. This condition is further intensified by hypomotility and a lack of brown adipose tissue activation. Intracerebroventricular administration of 3-T1AM also replicates the tail vasodilation and body temperature decline, suggesting a central action, possibly mediated by hypothalamic signaling pathways. This response is often classified as anapyrexia (a centrally coordinated downregulation of body temperature) rather than simple hypothermia.

Table 2: 3-Iodothyronamine (3-T1AM) Induced Hypothermia in Mice

| 3-T1AM Dose (mg/kg) | Time to Max. Effect (min) | Max. Temperature Change (°C) | TAAR1 Dependency | Reference |

| 50 (i.p.) | 60 | -6.0 ± 0.4 (WT mice) | Independent | nih.gov |

| 50 (i.p.) | 60 | -5.6 ± 1.0 (KO mice) | Independent | nih.gov |

| 25 (i.p.) | 30 | -2.7 ± 0.4 (WT mice) | Independent | |

| 25 (i.p.) | 30 | -3.0 ± 0.2 (KO mice) | Independent |

Neurobiological and Central Nervous System Involvement

Thyronamines are concentrated in brain tissue at higher levels than in serum and are able to efficiently cross the blood-brain barrier, suggesting significant neurobiological and central nervous system (CNS) involvement. They are considered endogenous biogenic amines and have been postulated to act as neuromodulators. nih.govnih.govwikipedia.org

Putative Neuromodulatory or Neurotransmitter Functions

In the central nervous system, 3-iodothyronamine (3-T1AM) behaves as a neuromodulator, influencing adrenergic and/or histaminergic neurons. nih.gov It interacts with trace amine-associated receptor 1 (TAAR1) with nanomolar affinity and also with alpha2A adrenergic receptors with lower affinity. nih.govnih.govnih.gov

Exogenous administration of 3-T1AM in experimental animals has been shown to produce several neurological effects, including favoring learning and memory, modulating sleep and feeding behaviors, and decreasing the pain threshold. nih.gov 3-T1AM has also been found to induce TAAR1-dependent tyrosine hydroxylase phosphorylation in mouse dorsal striatum slices, which is expected to promote the functional activity of tyrosine hydroxylase, leading to higher rates of L-DOPA accumulation. Furthermore, 3-T1AM can increase electrically evoked dopamine (B1211576) release in striatal slices, an effect partially mediated by TAAR1.

Table 3: Neurological Effects of 3-Iodothyronamine (3-T1AM) in the Central Nervous System

| Effect | Observed Outcome | Receptor Involvement (Primary) | Reference |

| Learning and Memory | Favored acquisition and retention of memory; reversed amnesia | TAAR1 | nih.gov |

| Sleep and Feeding | Modulated sleep patterns; increased food intake | Central actions | nih.govwikipedia.org |

| Pain Threshold | Decreased pain threshold to hot stimuli | Central actions | nih.gov |

| Dopaminergic Neurotransmission | Increased tyrosine hydroxylase phosphorylation; increased electrically evoked dopamine release | TAAR1 | |

| Adrenergic/Histaminergic Neuron Modulation | Behaves as a neuromodulator affecting these neuronal systems | Not specified | nih.gov |

Impact on Synaptic and Neuronal Transport Mechanisms

Thyronamines exhibit a novel neuromodulatory role by impacting synaptic and neuronal transport mechanisms. They act as specific inhibitors of dopamine and norepinephrine (B1679862) reuptake at the plasma membrane. Additionally, thyronamines inhibit the transport of monoamines into synaptic vesicles. These observations expand the non-transcriptional roles of thyroid hormone derivatives and may help to explain the pharmacological effects of thyronamines in vivo. The ability of thyronamines to modulate different monoamine transporters suggests a selective action based on their structural features.

Historical Investigations of Thyroxamine-Specific Biological Activities

Early investigations into the physiological and biochemical roles of thyronamines, particularly this compound (tetraiodothyronamine, T4AM), explored a range of biological activities, often in comparison to the classical thyroid hormones. These historical studies, primarily conducted in the mid-20th century, utilized various bioassays to elucidate the compound's effects.

Sensitization of Adrenaline Effects on Smooth Muscle

One of the first documented biological activities attributed to thyronamines was their remarkable ability to sensitize the inhibitory effects of adrenaline on isolated smooth muscle. In studies involving the isolated intestine of thyroidectomized rabbits, this compound demonstrated a notable potency (10-14) in enhancing the inhibitory response to 10-6/cm3 adrenaline. While triiodothyronamine (likely 3,3′,5-triiodothyronamine) exhibited even greater potency (10-18) in these early experiments, the effect of this compound was distinctly observed and reported. oup.com

Goiter Prevention Studies

Historical research from the 1950s investigated the efficacy of thyronamines, including tetraiodothyronamine (T4AM, referred to as this compound), in the prevention of goiter. These studies indicated that T4AM was approximately 10% as potent as thyroxine (T4) in its ability to prevent goiter in rat models. oup.com Goiter prevention served as a standard assay method during this period for evaluating the biological activity of thyroxine analogs. cloudfront.net

Amphibian Metamorphosis Modulation

This compound, as a synthetic thyronamine, was historically studied for its capacity to modulate amphibian metamorphosis. Research published in 1957 by P.C. Roth specifically detailed the "Action of this compound on metamorphosis of tadpoles of Rana temporaria L." oup.com This particular investigation highlights this compound's inclusion among the thyronamines recognized for their effects on inducing tadpole metamorphosis, a well-established classical bioassay for evaluating thyroid hormone activity. oup.com

Effects on Monoamine Oxidase Activity in Hepatic Tissue

While monoamine oxidases (MAO) are understood to play a role in the metabolism of various thyronamines, leading to the formation of thyroacetic acids oup.comresearchgate.net, historical investigations specifically detailing the effect of this compound (tetraiodothyronamine, T4AM) on monoamine oxidase activity in hepatic tissue are not explicitly described in the provided historical research findings. The existing literature primarily discusses MAO's involvement in the catabolism of thyronamines rather than direct evidence of this compound influencing the enzyme's activity in the liver. oup.comresearchgate.net

Comparative Analysis of Thyronamines with Thyroid Hormones and Their Metabolites

Relationship and Interplay with Other Thyroid Hormone Metabolites (e.g., Iodothyronines)

Thyronamines are understood to be a family of decarboxylated and deiodinated metabolites of the classical thyroid hormones, thyroxine (T4) and 3,5,3'-triiodothyronine (T3) nih.govwikipedia.orgnih.govoncohemakey.com. Their biosynthesis is believed to involve both deiodination and decarboxylation reactions from thyroid hormone precursors frontiersin.orgresearchgate.netnih.govoup.commdpi.comnih.govoncohemakey.comnih.govmdpi.comwikipedia.org. While the precise sequence of these reactions and the specific enzymes involved are still subjects of ongoing research, evidence suggests a role for iodothyronine deiodinases (Dio1, Dio2, and Dio3) in their metabolism and potential formation bioscientifica.comnih.govoup.comresearchgate.netnih.govnih.govmdpi.combioscientifica.com. For instance, T1AM and other higher iodinated thyronamines undergo similar metabolic processing as iodothyronines, indicating a biological connection between these two classes of compounds nih.gov.

Beyond their formation, thyronamines are also subject to various inactivation mechanisms. Sulfation, catalyzed by sulfotransferases (SULTs), is considered a significant metabolic route for the termination of thyronamine (B1227456) action czytelniamedyczna.ploup.comnih.gov. Additionally, thyronamines can be converted into thyroacetic acids through the activity of amine oxidases mdpi.comnih.gov. For example, T1AM can be robustly converted to 3-iodothyroacetic acid nih.gov. Some studies propose that T1AM might be locally synthesized from iodothyronines within the central nervous system mdpi.com.

Analytical Methodologies for Thyronamine Detection and Quantification

Challenges in Endogenous Thyronamine (B1227456) Detection and Quantification

The detection and quantification of endogenous thyronamines, especially 3-T1AM, present ongoing challenges and controversies within the scientific community. oup.comczytelniamedyczna.pl The physiological concentrations of thyronamines are not yet definitively established and can vary significantly depending on the specific experimental conditions, tissue type, and the analytical method employed. czytelniamedyczna.plpnmedycznych.pl Notably, some mass spectrometry assays have reported difficulties in detecting 3-T1AM. researchgate.net

Factors Affecting Accurate Quantification (e.g., Protein Binding)

A significant factor complicating the accurate quantification of thyronamines is their strong binding to plasma proteins. For instance, 3-T1AM exhibits avid binding to apolipoprotein B100 in human serum, resulting in very low concentrations of free thyronamines, typically around 60 nM or even lower. oup.comczytelniamedyczna.plresearchgate.netcohlife.org This robust protein binding can lead to discrepancies between different analytical methods; immunoassays may measure the total concentration (bound and unbound), while mass spectrometry techniques might primarily detect only the unbound analyte. researchgate.netcohlife.orgmdpi.com Unlike thyroid hormones, which largely bind to thyroid hormone-binding globulin, transthyretin, and albumin, thyronamines appear to preferentially bind to different serum proteins. oup.com

Additional challenges affecting accurate quantification include the potential for oxidation by serum enzymes and the formation of adducts. nih.gov Furthermore, the effective concentration of thyronamines reaching cellular receptors in biological systems may not directly correspond to the nominal concentration due to the combined effects of protein binding, cellular uptake, and tissue metabolism. researchgate.net

Mass Spectrometry-Based Approaches

Mass spectrometry stands as a highly promising analytical technique for thyronamine analysis, offering significant advantages in terms of accuracy, sensitivity, and specificity. nih.gov It is increasingly recognized as the gold standard in clinical chemistry for the analysis of thyroid hormones and their metabolites. nih.govresearchgate.net LC-MS/MS, in particular, enables the simultaneous quantification of multiple thyroid hormone metabolites (THM) from a single biological sample, thereby eliminating the need for developing compound-specific monoclonal antibody-based immunoassays. researchgate.netresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the predominant method utilized for the in vivo detection of thyronamines. oup.comczytelniamedyczna.plpnmedycznych.pl Advanced LC-MS/MS methods have been developed to simultaneously identify and quantify various thyronamines, including T0AM, 3-T1AM, 3,5-diiodothyronamine (3,5-T2AM), 3,5,3'-triiodothyronamine (3,5,3'-T3AM), and 3,5,3',5'-tetraiodothyronamine (T4AM), alongside classical thyroid hormones in diverse biological samples. oup.comthieme-connect.comnih.govthermofisher.com

Selected Reaction Monitoring (SRM) is a specific technique employed within LC-MS/MS to ensure the unambiguous distinction between analytes due to their slight structural differences. thieme-connect.com A common characteristic observed in the tandem mass spectra of thyronamines is the loss of ammonia, leading to the use of the transition (M+H)+ → (M+H-NH3)+ for their detection. thieme-connect.comnih.gov Optimal chromatographic separation and symmetrical peak shapes are achieved through the use of specialized HPLC columns, such as Synergi Polar-RP, combined with multi-step gradient elution programs. thieme-connect.comnih.gov

To ensure accurate quantification, stable isotope-labeled internal standards (IS), such as 2H4-T1AM, are routinely incorporated. These internal standards help account for variations in recovery during sample extraction and ionization efficiency during mass spectrometric analysis. cohlife.orgnih.govbioscientifica.com

The lower limits of quantification (LLOQ) for thyronamines vary depending on the sample matrix and specific method. In cell culture media, LLOQ values have been reported in the range of 0.078-0.234 nM. nih.govfigshare.com For human serum, LLOQ values can be as low as 0.005 nM for 3,5-T2, with lower limits of detection (LLOD) between 0.002 nM and 0.052 nM for T4. researchgate.net Other methods have reported detection limits of 0.25 nmol/L in plasma and 0.30 pmol/g in tissue for both T1AM and T0AM. bioscientifica.com Earlier reports for T1AM in serum or plasma indicated LODs of 250 pM or lower than 300 pM, with more recent advancements achieving an LOD of 35 pM. cohlife.orgresearchgate.net

Sample preparation typically involves liquid-liquid extraction (e.g., using isopropanol-TBME) or solid-phase extraction, often followed by protein precipitation or crashing steps to minimize matrix interferences. nih.govthermofisher.comnih.govfigshare.comdntb.gov.ua

Method Validation for In Vitro and In Vivo Samples

Rigorous method validation is a critical step in establishing the reliability of LC-MS/MS assays for thyronamines in both in vitro and in vivo samples. This validation process encompasses a comprehensive assessment of precision, accuracy, process efficiency, matrix effects, and recoveries, along with intra- and inter-assay stability. researchgate.netnih.govnih.govfigshare.complos.org

Linearity across a broad range of analyte concentrations is consistently demonstrated. For instance, calibration curves for thyroid hormones and thyronamines have shown linearity with R² values between 0.991 and 0.999 over a concentration range of 0.12-120 nM. nih.govfigshare.com In tissue lysates, linearity has been observed in the range of 0.016-50 nM. plos.org

Recovery rates are routinely monitored and have been shown not to be significantly influenced by factors such as the type of cell line lysate or pH. nih.gov For example, accuracy and precision for a T2 assay were reported as 88–104% and 95–97%, respectively, with an average recovery of 78% and a matrix effect of +8%. nih.gov The stability of the assay is further verified by determining the intra- and inter-assay variation of retention times and the area under the peak. thieme-connect.com These validated methods are designed to be highly sensitive and robust, facilitating accurate determination and easy transferability across various biological matrices, including cell culture media, cell lysates, and serum. nih.govfigshare.complos.org

Table 1: Representative Lower Limits of Quantification (LLOQ) and Detection (LOD) for Thyronamines by LC-MS/MS (Note: This table is a representation of data found in the text and would be interactive in a digital format, allowing for sorting and filtering.)

| Analyte (or Group) | Sample Matrix | LLOQ/LOD Range | Unit | Reference |

| Thyronamines (TAM) | Cell Culture Media | 0.078-0.234 | nM | nih.govfigshare.com |

| Thyronamines (TAM) | Cell Lysates | 0.031-1 | nM | plos.org |

| T1AM & T0AM | Plasma | 0.25 | nmol/L | bioscientifica.com |

| T1AM & T0AM | Tissue | 0.30 | pmol/g | bioscientifica.com |

| 3,5-T2 | Human Serum | 0.005 | nM (LLOQ) | researchgate.net |

| T4 | Human Serum | 0.052 | nM (LLOD) | researchgate.net |

| T1AM | Serum/Plasma | 35-300 | pM (LOD) | cohlife.orgresearchgate.net |

Table 2: Typical Method Validation Parameters for LC-MS/MS Thyronamine Assays (Note: This table is a representation of data found in the text and would be interactive in a digital format, allowing for sorting and filtering.)

| Parameter | Range/Value | Notes | Reference |

| Linearity (R²) | 0.991-0.999 | For TH and TAM calibrators (0.12-120 nM) | nih.govfigshare.com |

| Linearity (R²) | 0.016-50 nM | For tissue lysates | plos.org |

| Accuracy | 88-104% | For T2 assay | nih.gov |

| Accuracy | 88.4-111.7% | For all TH and TAM quality controls | bioscientifica.com |

| Precision | 95-97% | For T2 assay | nih.gov |

| Interbatch Precision | 1.7-10.0% | For all TH and TAM quality controls | bioscientifica.com |

| Recovery | 78% | For T2 assay | nih.gov |

| Matrix Effect | +8% | For T2 assay | nih.gov |

| Intra-assay RT Variation | 1.6s + 0.004s | Retention time variation | thieme-connect.com |

| Inter-assay RT Variation | 1.2s + 0.28s | Retention time variation | thieme-connect.com |

| Intra-assay Peak Area Variation | 4.9% + 3.3% | Area under the peak variation | thieme-connect.com |

| Inter-assay Peak Area Variation | 8.0% + 2.7% | Area under the peak variation | thieme-connect.com |

Limitations of Conventional Immunoassays for Thyronamines

Conventional immunoassays face several limitations when applied to the detection and quantification of thyronamines. A primary concern is the potential for cross-reactivity with other structurally similar thyroid hormone metabolites, which can compromise the specificity of the assay. researchgate.netthieme-connect.comnih.gov These methods often yield variable results and typically possess higher detection limits compared to mass spectrometry-based techniques. nih.govresearchgate.net Consequently, endogenous levels of certain thyronamines may fall below the detection capabilities of traditional immunoassays. nih.gov Furthermore, immunoassays are generally not well-suited for accurately determining thyronamine concentrations in tissue samples. nih.gov

A notable and widely discussed discrepancy exists between immunoassay and mass spectrometry data for 3-T1AM concentrations, with immunoassays frequently reporting values that are significantly higher, sometimes by up to three orders of magnitude. researchgate.netcohlife.orgresearchgate.net This substantial difference is largely attributed to the strong binding of 3-T1AM to apolipoprotein B100. Immunoassays are thought to measure the total concentration of the analyte (both bound and unbound), whereas LC-MS/MS typically quantifies only the unbound, or "free," analyte. researchgate.netcohlife.orgmdpi.com Moreover, immunoassays can be susceptible to variations in binding protein concentrations, which can lead to inaccuracies, particularly in disease states or during pregnancy where protein binding profiles may be altered. researchgate.net

Future Directions and Therapeutic Implications of Thyronamine Research

Elucidating the Physiological Significance of Endogenous Thyronamines

Despite the identification of 3-T1AM and T0AM in various mammalian tissues and circulation, their precise physiological functions remain largely elusive. nih.govnih.govwikipedia.org Endogenous thyronamines are known to elicit prompt pharmacological effects, including metabolic depression, hypothermia, negative chronotropy (decreased heart rate), negative inotropy (decreased myocardial contractility), hyperglycemia, reduction of the respiratory quotient, ketonuria, and a reduction in fat mass. nih.govnih.govwikipedia.org In addition to these systemic effects, 3-T1AM has been shown to improve learning ability, reverse amnesia, modulate sleep and feeding patterns, and reduce pain thresholds in mice when administered intracerebrally at doses near physiological levels. wikipedia.org

A significant challenge in fully understanding their physiological role is the accurate determination of their endogenous concentrations, which have shown considerable variation across different analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassay. nih.govnih.gov This discrepancy might be partly attributed to the strong binding of highly hydrophobic 3-T1AM to proteins like apolipoprotein B100. nih.gov Consequently, a critical future direction in thyronamine (B1227456) research is the development of robust and quantitative assays for 3-T1AM and its derivatives in biological fluids to gain a more comprehensive understanding of their metabolism and signal transduction under physiological and pathophysiological conditions. nih.govwikidata.org

| Effect Category | Observed Effects of Thyronamines (e.g., 3-T1AM, T0AM) | Animal Models |

|---|---|---|

| Metabolic | Metabolic depression, hyperglycemia, reduction of respiratory quotient, ketonuria, reduction of fat mass, shift energy utilization towards lipids. nih.govnih.govwikipedia.orgnih.gov | Mice, rats, Djungarian hamsters, hibernating rodents. nih.govnih.govwikipedia.orgnih.gov |

| Cardiovascular | Negative chronotropy (decreased heart rate), negative inotropy (decreased myocardial contractility). nih.govnih.govwikipedia.org | Mice, rats, Djungarian hamsters. nih.govnih.govwikipedia.org |

| Thermoregulation | Hypothermia. nih.govnih.govwikipedia.orgnih.gov | Mice, rats, Djungarian hamsters. nih.govnih.govwikipedia.orgnih.gov |

| Neurological/Behavioral | Improved learning ability, reversal of amnesia, modulation of sleep and feeding, reduced pain threshold. wikipedia.org | Mice. wikipedia.org |

Table 1: Key Physiological Effects of Thyronamines in Rodent Models

Therapeutic Potential of Thyronamines and Their Analogs

The diverse and potent effects of thyronamines, particularly 3-T1AM, have highlighted their promising therapeutic potential across various pathological processes, including neurological and metabolic disorders. nih.govwikipedia.orgwikipedia.orgnih.gov

Neuroprotective Strategies (e.g., Stroke Prophylaxis and Treatment)

Thyronamines have demonstrated significant neuroprotective capabilities, particularly in the context of stroke. Both 3-T1AM and T0AM have been shown to induce transient hypothermia and provide marked neuroprotection against brain injury in experimental stroke models in rodents. nih.govnih.govwikipedia.orgnih.govuni-freiburg.demetabolomicsworkbench.orgfishersci.ca This neuroprotective effect has been observed when thyronamines are administered both as a prophylactic measure (e.g., 2 days before ischemia) and as an acute treatment (e.g., 1 hour after ischemia). uni-freiburg.demetabolomicsworkbench.org The neuroprotection appears to be closely linked to the hypothermia induced by these compounds. uni-freiburg.demetabolomicsworkbench.org Studies have indicated that 3-T1AM and its analogs may exert neuroprotective effects by modulating energy metabolism and neurological functions. wikipedia.orgfishersci.co.uknih.gov For instance, 3-T1AM can improve cognitive functions such as learning and memory in mice. wikipedia.org Furthermore, research suggests that 3-T1AM and certain thyronamine-like derivatives can induce autophagy by inhibiting mTOR phosphorylation via the PI3K-AKT-mTOR pathway, a mechanism relevant to neurodegenerative disorders. wikipedia.orgfishersci.co.ukfishersci.com

Interventions for Metabolic Dysregulation

Thyronamines exert notable effects on energy and metabolic processes, positioning them as potential interventions for metabolic dysregulation. nih.govnih.govwikipedia.orgnih.gov 3-T1AM, for example, induces a hypometabolic state and can cause a dramatic shift in energy utilization away from carbohydrates and towards lipids in hibernating rodents. nih.gov This compound has also been observed to reduce fat mass without affecting lean mass. At a cellular level, 3-T1AM can influence glucose metabolism; studies in murine MIN6 pancreatic beta cells showed that 3-T1AM at low nanomolar concentrations significantly reduced insulin (B600854) secretion by decreasing mitochondrial ATP production. These findings suggest a complex regulatory role for thyronamines in metabolism, involving both membrane-bound receptors and intracellular targets.

| Therapeutic Area | Specific Applications/Effects | Key Mechanisms/Findings |

|---|---|---|

| Neuroprotection (Stroke) | Prophylaxis and acute treatment of stroke injury, reduction of infarct volume. nih.govwikipedia.orguni-freiburg.demetabolomicsworkbench.org | Induction of hypothermia, modulation of energy metabolism, improvement of neurological functions (learning, memory), induction of autophagy via PI3K-AKT-mTOR pathway inhibition. wikipedia.orguni-freiburg.demetabolomicsworkbench.orgfishersci.co.uknih.govfishersci.com |

| Metabolic Dysregulation | Induction of hypometabolic state, reduction of fat mass, shift in energy utilization towards lipids, modulation of insulin secretion. nih.govnih.govwikipedia.orgnih.gov | Decreased mitochondrial ATP production in pancreatic beta cells, interaction with TAAR1 and other targets. |

Table 2: Therapeutic Potential of Thyronamines and Their Analogs

Development of Novel Thyronamine Analogs and Selective Ligands

The therapeutic promise of thyronamines has spurred efforts in the rational design and synthesis of novel analogs and selective ligands. wikipedia.org The aim is to develop compounds that retain the beneficial pharmacological properties of endogenous thyronamines while potentially improving selectivity for specific targets and overcoming challenges such as rapid metabolism or broad binding profiles. nih.govnih.gov

Researchers have developed halogen-free biaryl-methane thyronamine analogs, such as SG-1 and SG-2, which have shown equipotency to endogenous T0AM and 3-T1AM, respectively, in activating TAAR1. wikipedia.org These synthetic compounds offer valuable tools for further investigating the physiological roles of TAAR1 and serve as starting points for the development of more potent and selective TAAR1 ligands. The design of these analogs often involves structural variations at the phenoxy moiety, elongation of the spacer between aromatic rings, and modifications to the hydroxyl group or the primary ethylamine (B1201723) chain. Challenges in this area include achieving selectivity over other TAARs and monoamine-directed GPCRs, as well as addressing species-specificity preferences observed in TAAR1 activation.

| Analog Type | Examples | Key Features/Effects |

|---|---|---|

| Halogen-free biaryl-methane thyronamine analogs | SG-1, SG-2 wikipedia.org | Equipotent to endogenous T0AM and 3-T1AM in TAAR1 activation; potential for neuroprotection and modulation of lipid metabolism. wikipedia.orgfishersci.co.uk |

| Other synthetic derivatives | Compounds with modified 4'-OH group, N-methylated derivatives, derivatives with methyl group at 3-position. | Comparable or higher potency than 3-T1AM in activating TAAR1 and inducing hypothermia. |

Table 3: Examples of Novel Thyronamine Analogs

Addressing Unresolved Questions in Thyronamine Biosynthesis and Catabolism

A significant area for future research is the elucidation of the complete biosynthesis and catabolism pathways of thyronamines. nih.govnih.gov While thyronamines are believed to be derived from thyroid hormones like thyroxine (T4) and 3,5,3'-triiodothyronine (T3) through decarboxylation and deiodination, the precise enzymatic processes and sites of their formation are not fully understood. wikipedia.orgmdpi.comnih.govnih.gov In vitro studies suggest that combined activities of intestinal deiodinases and ornithine decarboxylase (ODC) can generate 3-T1AM. nih.govnih.gov However, direct thyroidal biosynthesis of thyronamines has not been conclusively demonstrated.

The catabolism of thyronamines involves pathways such as sulfation and oxidative deamination. mdpi.com For instance, 3-T1AM can be oxidatively deaminated to 3-iodothyroacetic acid (TA1), a metabolite that also contributes to the behavioral effects observed with 3-T1AM. nih.govwikipedia.orgnih.gov Further research is needed to identify all enzymes involved in these metabolic processes, understand their regulation, and determine the specific tissues and conditions under which thyronamines are synthesized and degraded.

Advanced Research Models for Thyronamine Studies (e.g., Knockout/Transgenic Models)

The complexity of thyronamine signaling and metabolism necessitates the use of advanced research models to fully unravel their physiological roles and therapeutic potential. Rodent models, including mice, rats, and Djungarian hamsters, have been instrumental in demonstrating the pharmacological effects of thyronamines. nih.govnih.govwikipedia.org

Q & A

Q. How should researchers navigate ethical considerations in human studies involving this compound?

- Methodological Answer: Adhere to institutional review board (IRB) protocols for participant recruitment and informed consent. Use de-identified biospecimens for exploratory analyses. Pre-register hypotheses and analytical plans to avoid data dredging. Document adverse events transparently in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.